molecular formula C27H20N4O7 B1250640 Indocarbazostatin D

Indocarbazostatin D

Numéro de catalogue: B1250640
Poids moléculaire: 512.5 g/mol
Clé InChI: DNMMIWFDMTZOGA-SIEABBHJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Indocarbazostatin D is a member of the indolocarbazole family of natural products, characterized by a fused indolo[2,3-a]pyrrolo[3,4-c]carbazole core. It is produced by the mutant strain Streptomyces sp. MUV-6-83, derived from the original strain Streptomyces sp. TA-0403 . Structurally, this compound (4) is identified as the methyl ester analog of Indocarbazostatin B (2), with modifications in the sugar moiety and aglycon configuration . It exhibits potent inhibitory activity against nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells, though its bioactivity is slightly reduced compared to Indocarbazostatin B due to esterification .

Propriétés

Formule moléculaire

C27H20N4O7

Poids moléculaire

512.5 g/mol

Nom IUPAC

methyl (15S,16S,18R)-9-amino-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H20N4O7/c1-26-27(36,25(35)37-2)9-14(38-26)30-11-6-4-3-5-10(11)15-18-19(24(34)29-23(18)33)17-16-12(7-8-13(32)20(16)28)31(26)22(17)21(15)30/h3-8,14,32,36H,9,28H2,1-2H3,(H,29,33,34)/t14-,26+,27-/m1/s1

Clé InChI

DNMMIWFDMTZOGA-SIEABBHJSA-N

SMILES isomérique

C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8N)O)C(=O)NC6=O)(C(=O)OC)O

SMILES canonique

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8N)O)C(=O)NC6=O)(C(=O)OC)O

Synonymes

indocarbazostatin D

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Indolocarbazole Compounds

Structural Comparisons

The indolocarbazole family shares a common core structure but differs in substituents, stereochemistry, and glycosylation patterns. Below is a comparative analysis of key compounds:

Compound Structural Features Biosynthetic Origin Bioactivity (IC₅₀ vs. NGF-induced differentiation)
Indocarbazostatin D Methyl ester of Indocarbazostatin B; hydroxyl group at C3 of the indolocarbazole core . Streptomyces sp. MUV-6-83 . ~24 nM (less potent than B) .
Indocarbazostatin B Ethyl ester; negative atropisomeric chirality in the aglycone . Streptomyces sp. TA-0403 and MUV-7-8 . 6 nM .
K-252c Lacks sugar moiety; contains a chlorine substituent . Produced by Streptomyces sp. MUV-6-17 with D-tryptophan . 200 nM .
Staurosporine Glycosylated with a methyl α-D-ribofuranose; symmetric indolocarbazole core . Various Streptomyces spp. . Broad kinase inhibition (non-selective) .
Indocarbazostatin C Methyl ester analog of Indocarbazostatin (1); lacks hydroxylation at C3 . Streptomyces sp. MUV-6-83 . ~12 nM .

Key Research Findings

Structural Uniqueness : this compound’s C3 hydroxyl group distinguishes it from other indolocarbazoles, influencing its binding to NGF receptors .

Biosynthetic Flexibility : Mutant strains (e.g., MUV-6-83) enable the production of diverse analogs by modulating tryptophan and glucose incorporation .

Enzymatic Constraints: Cytochrome P450 homologs in staurosporine biosynthesis cannot accommodate asymmetric modifications like those in Indocarbazostatins, limiting structural diversity in other indolocarbazoles .

Q & A

What are the current methodologies for synthesizing Indocarbazostatin D, and how can researchers ensure reproducibility?

Level: Basic
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. To ensure reproducibility, researchers must:

  • Document reaction conditions (e.g., temperature, catalysts, solvents) in detail .

  • Include spectral data (NMR, HRMS) in tabular form, specifying peaks, coupling constants, and reference standards (Table 1). Example:

    Peak (ppm) Multiplicity Assignment
    7.25SingletAromatic H
  • Validate purity via HPLC (>95%) and provide raw data in supplementary materials .

How should researchers characterize the structural and functional properties of this compound?

Level: Basic
Answer:
Characterization requires a combination of spectroscopic and biochemical assays:

  • Structural analysis: Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemistry. Cross-reference data with known carbazole alkaloids .

  • Functional assays: Conduct enzyme inhibition studies (e.g., kinase assays) with dose-response curves. Report IC₅₀ values ± SEM (Table 2):

    Target IC₅₀ (µM) SEM n
    Kinase X0.45±0.023
  • Include negative controls and solvent-blank baselines .

What experimental design considerations are critical for studying this compound’s mechanism of action?

Level: Advanced
Answer:
To investigate mechanisms:

  • Hypothesis-driven design: Use frameworks like PICO (Population: cell lines; Intervention: this compound; Comparison: untreated controls; Outcome: apoptosis markers) .
  • Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways. Validate hits via CRISPR knockouts or siRNA .
  • Dose-time dependence: Include a matrix of concentrations (e.g., 0.1–10 µM) and time points (6–72 hrs) to assess dynamic effects .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Level: Advanced
Answer:
Contradictions often arise from methodological variability. Address them by:

  • Comparative analysis: Tabulate literature data (Table 3) to identify outliers:

    Study Assay Type IC₅₀ (µM) Cell Line
    Smith et al. (2022)MTT1.2HeLa
    Jones et al. (2023)ATP-lite0.8A549
  • Critical evaluation: Assess assay conditions (e.g., serum concentration, incubation time) for confounding variables .

  • Independent replication: Repeat key experiments with standardized protocols .

What interdisciplinary approaches enhance the study of this compound’s therapeutic potential?

Level: Advanced
Answer:
Interdisciplinary strategies include:

  • Computational modeling: Perform molecular docking (AutoDock Vina) to predict target binding sites. Validate with mutagenesis studies .
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling: Use in vivo data (e.g., plasma concentration vs. tumor volume) to optimize dosing regimens .
  • Collaborative frameworks: Partner with bioinformaticians to analyze high-throughput datasets and clinicians for translational relevance .

How can researchers optimize protocols for isolating this compound from natural sources?

Level: Advanced
Answer:
Optimization steps:

  • Extraction efficiency: Compare solvents (e.g., ethyl acetate vs. methanol) using a Design of Experiments (DoE) approach. Report yields as mg/g dry weight .
  • Chromatography: Use HPLC-DAD with a C18 column (gradient: 20–100% acetonitrile/water). Include retention times and purity thresholds .
  • Scale-up challenges: Document losses at each step (e.g., partitioning, crystallization) and troubleshoot via solubility studies .

What criteria should guide the development of research questions about this compound?

Level: Basic
Answer:
Use the FINER framework:

  • Feasible: Ensure access to synthetic intermediates or natural sources.
  • Novel: Identify gaps (e.g., unexplored targets like epigenetic modifiers).
  • Ethical: Prioritize studies with clear therapeutic relevance over incremental work .
  • Relevant: Align with funding priorities (e.g., antimicrobial resistance or oncology).

How should researchers integrate computational and experimental data to validate this compound’s targets?

Level: Advanced
Answer:

  • Virtual screening: Dock this compound against a target library (PDB) and rank hits by binding energy.
  • Experimental validation: Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd). Correlate with computational predictions .
  • Network pharmacology: Map predicted targets onto disease pathways (KEGG) to identify polypharmacology .

What are the best practices for presenting this compound data in manuscripts?

Level: Basic
Answer:

  • Abstract: Summarize objectives, methods (e.g., "docking + kinase assays"), and key findings (IC₅₀ values) .
  • Figures: Use high-resolution images for chemical structures and dose-response curves. Annotate with statistical significance (***p<0.001) .
  • Supplementary data: Provide raw NMR spectra, crystallographic coordinates, and assay protocols for reproducibility .

How can researchers address limitations in existing studies on this compound?

Level: Advanced
Answer:

  • Identify gaps: Use systematic reviews to highlight understudied areas (e.g., resistance mechanisms or in vivo toxicity) .
  • Iterative refinement: Modify experimental designs (e.g., 3D tumor spheroids vs. monolayer cultures) to improve physiological relevance .
  • Transparency: Disclose limitations (e.g., low solubility) and propose solutions (nanoparticle formulation) in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indocarbazostatin D
Reactant of Route 2
Indocarbazostatin D

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